REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[N:6][CH:5]=[CH:4][N:3]=1.C([O-])([O-])=O.[Na+].[Na+].[CH:14]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1B(O)O)=[O:15]>COCCOC.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[N:3]1[CH:4]=[CH:5][N:6]=[CH:7][C:2]=1[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=1[CH:14]=[O:15] |f:1.2.3,^1:35,37,56,75|
|
Name
|
|
Quantity
|
1.5 mg
|
Type
|
reactant
|
Smiles
|
C(=O)C1=C(C=CC=C1)B(O)O
|
Name
|
|
Quantity
|
987 μL
|
Type
|
reactant
|
Smiles
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ClC1=NC=CN=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
330 mg
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
resulting in a white precipitate
|
Type
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TEMPERATURE
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Details
|
The mixture was heated
|
Type
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TEMPERATURE
|
Details
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to reflux for 1.5 h
|
Duration
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1.5 h
|
Type
|
CUSTOM
|
Details
|
The DME was then removed in vacuo
|
Type
|
EXTRACTION
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Details
|
the residual suspension was extracted twice with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried (anhydrous Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=NC=C1)C1=C(C=O)C=CC=C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |